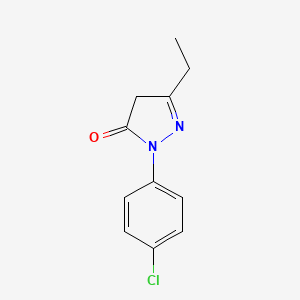

1-(4-氯苯基)-3-乙基-1H-吡唑-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a synthetic compound that is commonly referred to as CEPO. It is a pyrazolone derivative that has been found to have neuroprotective effects. This compound has been studied extensively in recent years due to its potential applications in the treatment of neurodegenerative diseases.

科学研究应用

抗菌和抗癌特性

1-(4-氯苯基)-3-乙基-1H-吡唑-5(4H)-酮衍生物显示出显著的抗菌和抗癌特性。研究表明,该类合成化合物中的某些化合物显示出比阿霉素(一种参考药物)更高的抗癌活性。这些化合物还显示出一系列抗菌活性,表明它们在医学研究中具有广谱潜力 (Hafez, El-Gazzar, & Al-Hussain, 2016)。

合成和表征

已广泛研究了含有1-(4-氯苯基)-3-乙基-1H-吡唑-5(4H)-酮的化合物的合成过程。这些过程涉及各种原材料和条件,以实现高产率和纯度。这项研究对于开发生产这些化合物的有效方法以供进一步研究和潜在应用至关重要 (Zhang Heng-qian, 2015)。

结构分析和分子相互作用

已使用X射线晶体学等方法对这些化合物进行了深入的结构分析。这些研究揭示了有关分子几何、分子间相互作用和化合物整体稳定性的细节。这些结构信息对于理解这些化合物的性质和潜在应用至关重要 (Dehua Zhang, Xiaoyan Zhang, & Lijuan Guo, 2009)。

在电化学中的潜力

已进行了关于1-(4-氯苯基)-3-乙基-1H-吡唑-5(4H)-酮衍生物的电化学性质的研究。这包括对这些化合物的Cu(II)配合物的研究,表明了有趣的电化学行为和在该领域的潜在应用 (Nakum & Jadeja, 2018)。

作用机制

Target of Action

The primary target of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is the histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system, where they regulate the release of histamine and other neurotransmitters .

Mode of Action

1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one acts as an antagonist/inverse agonist at the histamine H3 receptor . This means it binds to the receptor and reduces its activity. By blocking the action of histamine at the H3 receptor, the compound increases the synthesis and release of histamine .

Biochemical Pathways

The increased histamine levels in the brain, resulting from the action of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, can affect various biochemical pathways. Histamine can bind to H1 receptors, which increases communication to neurons in brain regions important for sleep and wakefulness .

Result of Action

The action of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one leads to increased histamine levels in the brain. This can have various effects at the molecular and cellular level, potentially influencing sleep-wake cycles, cognitive function, and other neurological processes .

属性

IUPAC Name |

2-(4-chlorophenyl)-5-ethyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-2-9-7-11(15)14(13-9)10-5-3-8(12)4-6-10/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRHEJFKBYAOTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2411924.png)

![1-(2-Adamantanylethoxy)-3-[4-(4-fluorophenyl)piperazinyl]propan-2-ol, chloride, chloride](/img/structure/B2411926.png)

![Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2411927.png)

![6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2411939.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2411940.png)

![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2411943.png)

![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2411944.png)